molecular formula C17H11N5O2S B11071032 2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile

2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile

Cat. No.: B11071032
M. Wt: 349.4 g/mol
InChI Key: IMEFKZYFVGIUBD-UHFFFAOYSA-N
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Description

2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyridine, thiazole, and pyrimidine, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with malononitrile to form 3-methoxybenzylidene malononitrile. This intermediate is then subjected to cyclization with thiourea and subsequent reaction with ethyl acetoacetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic ring.

Scientific Research Applications

2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound exhibits pharmacological properties that make it a candidate for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

  • 2-amino-4H-pyran-3-carbonitrile derivatives
  • 2-amino-1,3,4-oxadiazole derivatives
  • Indole derivatives

Uniqueness

What sets 2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile apart is its unique combination of fused rings and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11N5O2S

Molecular Weight

349.4 g/mol

IUPAC Name

12-amino-10-(3-methoxyphenyl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile

InChI

InChI=1S/C17H11N5O2S/c1-24-10-4-2-3-9(7-10)12-11(8-18)14(19)20-15-13(12)16(23)21-17-22(15)5-6-25-17/h2-7H,1H3,(H2,19,20)

InChI Key

IMEFKZYFVGIUBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N

solubility

23 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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